molecular formula C11H10N2O B2408397 6-Phenoxypyridin-2-amine CAS No. 21203-81-6

6-Phenoxypyridin-2-amine

Cat. No.: B2408397
CAS No.: 21203-81-6
M. Wt: 186.214
InChI Key: YXLSSEBHPPZPNH-UHFFFAOYSA-N
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Description

6-Phenoxypyridin-2-amine is an organic compound with the molecular formula C11H10N2O. It is characterized by a pyridine ring substituted with an amine group at the 2-position and a phenoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxypyridin-2-amine typically involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with phenol, followed by the introduction of an amine group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxypyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenoxypyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups facilitate binding to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

    2-Aminopyridine: Similar structure but lacks the phenoxy group.

    6-Phenoxypyridine: Lacks the amine group at the 2-position.

    Phenazopyridine: Contains a similar pyridine core but with different substituents.

Uniqueness: 6-Phenoxypyridin-2-amine is unique due to the presence of both phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

6-phenoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLSSEBHPPZPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-81-6
Record name 6-phenoxypyridin-2-amine
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